Cas no 135675-29-5 (1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline)

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound featuring a fused tetrahydroisoquinoline core with a furan-2-yl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid framework and functional group compatibility enable its use in the development of bioactive molecules, particularly in medicinal chemistry for targeting central nervous system (CNS) disorders. Its synthetic versatility allows for further derivatization, facilitating the exploration of structure-activity relationships. The furan moiety enhances solubility and potential binding interactions, while the tetrahydroisoquinoline scaffold contributes to stability and pharmacological relevance. Suitable for controlled reactions under standard laboratory conditions.
1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline structure
135675-29-5 structure
Product Name:1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline
CAS No:135675-29-5
MF:C13H13NO
MW:199.248423337936
CID:3069919
PubChem ID:2728181
Update Time:2025-05-22

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline
    • AKOS000300919
    • 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline
    • Maybridge3_005148
    • SCHEMBL7214890
    • CCG-247470
    • AKOS017398815
    • 1-furyl-1,2,3,4-tetrahydroisoquinoline
    • IDI1_016535
    • Oprea1_313192
    • 135675-29-5
    • STL326765
    • MDL: MFCD00900999
    • Inchi: 1S/C13H13NO/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2
    • InChI Key: NTXMEXFAECISTB-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1C2C=CC=CC=2CCN1

Computed Properties

  • Exact Mass: 199.099714038Da
  • Monoisotopic Mass: 199.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 25.2Ų

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: Xi T
  • HazardClass:IRRITANT

1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline Pricemore >>

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Additional information on 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

Compound CAS No. 135675-29-5: 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline

The compound with CAS No. 135675-29-5, known as 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The presence of the furan substituent at the 2-position introduces unique electronic and steric properties to the molecule, making it a valuable subject for further research.

Recent studies have highlighted the potential of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline in the development of novel therapeutic agents. Its structure provides a versatile platform for chemical modification, enabling researchers to explore its biological activities in various contexts. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential application in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The synthesis of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of transition metal catalysts has been particularly effective in facilitating key transformations during the synthesis process.

In terms of structural characterization, advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the identity and purity of 1-Furan-2-yl-1,2,3,4-tetrahydro-isoquinoline. These methods provide detailed insights into the molecule's electronic environment and molecular weight distribution.

From a pharmacological perspective, 1-Furan-2-yl-substituted isoquinolines have demonstrated selectivity towards various biological targets. Preclinical studies have shown that this compound exhibits potent inhibitory activity against enzymes involved in inflammatory pathways. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-related therapies.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of CAS No. 135675-29-5. Molecular docking studies have revealed key binding motifs that contribute to its bioactivity. These findings provide valuable guidance for further optimization of the compound's pharmacokinetic properties.

In conclusion, CAS No. 135675 - 1-Furan - substituted isoquinoline represents a significant advancement in organic synthesis and drug discovery. Its unique chemical structure and promising biological profile make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to the development of innovative therapeutic solutions.

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